molecular formula C15H17ClFN3O2S2 B2800897 3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1706082-88-3

3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2800897
CAS No.: 1706082-88-3
M. Wt: 389.89
InChI Key: PTYGOJAKXICTAG-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced neuroscience and medicinal chemistry research. This compound is of significant interest for investigating novel therapeutic agents targeting central nervous system (CNS) disorders. Its molecular architecture, which integrates a benzenesulfonamide group linked to a thiazole-substituted piperidine methyl moiety, is characteristic of compounds developed as modulators of voltage-gated sodium channels (VGSCs) . Inhibition of these channels is a validated strategy for managing neuronal hyperexcitability, making this compound a valuable research tool for studying conditions such as epilepsy and seizure disorders . The structural components of this molecule are recognized pharmacophores in medicinal chemistry. The benzenesulfonamide core is a privileged scaffold found in compounds with diverse biological activities . Furthermore, the thiazole ring is a versatile heterocycle frequently employed in drug discovery due to its widespread biological relevance and its ability to improve the physicochemical and pharmacokinetic properties of lead molecules . Research into this chemical space aims to develop more potent and selective inhibitors that can regulate ion flux, thereby decreasing abnormal neuronal activity . This product is intended for use in biochemical assays, target validation, and structure-activity relationship (SAR) studies to elucidate novel mechanisms of action and optimize potential efficacy. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2S2/c16-13-8-12(3-4-14(13)17)24(21,22)19-9-11-2-1-6-20(10-11)15-18-5-7-23-15/h3-5,7-8,11,19H,1-2,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYGOJAKXICTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The piperidine ring can be prepared via the hydrogenation of pyridine derivatives.

The final step involves the sulfonation of the benzenesulfonamide moiety, followed by the coupling of the thiazole and piperidine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Motifs and Substitution Patterns

The compound shares core features with several analogs, including:

Compound Name / ID Key Structural Features Molecular Weight ([M+H]+) Reference
Target Compound 3-Cl,4-F-benzenesulfonamide; methylene-linked piperidine-thiazole Not reported -
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) Urea linker; 3-Cl,4-F-phenyl; piperazine-hydrazinyl-oxoethyl-thiazole 518.1
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide Methoxy-phenoxy-piperidine; carbonyl linker; benzenesulfonamide-thiazole Not reported
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide Benzamide linker; 6-F-benzothiazole; 3-methylpiperidine-sulfonyl Not reported

Key Observations :

  • Linker Diversity : The target compound uses a sulfonamide group directly bonded to the benzene ring, whereas analogs like 11c (urea linker) and the benzamide derivative in employ alternative linkers. Urea and amide groups may offer distinct hydrogen-bonding capabilities compared to sulfonamides .
  • Piperidine/Thiazole Modifications: The target compound’s piperidine-thiazole unit lacks the hydrazinyl-oxoethyl or methoxyphenoxy substituents seen in 11c and , respectively. These modifications influence steric bulk and electronic properties.
  • Aromatic Substitutions : The 3-Cl,4-F pattern in the target compound contrasts with trifluoromethyl (e.g., 11d in ), methoxy, or dimethyl groups in analogs. Electron-withdrawing groups (Cl, F) may enhance binding affinity in hydrophobic pockets compared to electron-donating groups (e.g., methoxy) .

Biological Activity

3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its complex structure, which includes a chloro group, a fluoro group, and a thiazole-piperidine moiety. This unique combination enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide group is known to mimic natural substrates, potentially leading to competitive inhibition of enzymes involved in bacterial metabolism. This mechanism is crucial for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Candida albicans0.025 mg/mL

Antitumor Activity

In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. For instance, derivatives of thiazole and piperidine have demonstrated the ability to enhance caspase activity, indicating potential antitumor effects.

Case Study: Apoptosis Induction in MDA-MB-231 Cells
A study evaluated the effects of related compounds on breast cancer cells (MDA-MB-231). The results indicated that certain derivatives could enhance caspase-3 activity by up to 57% at concentrations of 10 µM, suggesting a mechanism for inducing cell death in tumor cells .

Anti-inflammatory and Analgesic Effects

Some thiazole derivatives are recognized for their anti-inflammatory properties. The presence of the thiazole ring in this compound may contribute to its potential as an analgesic agent, offering therapeutic avenues for pain management.

The biological activity of 3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety's structural similarity to substrates allows it to competitively inhibit target enzymes.
  • Membrane Interaction : The compound may disrupt cellular membranes, affecting their integrity and function.
  • Caspase Activation : As observed in cancer studies, the compound may activate apoptotic pathways through caspase enzyme activation.

Q & A

Q. What are the key synthetic pathways for 3-chloro-4-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions:

Thiazole-Piperidine Core Formation : React piperidine derivatives with thiazole precursors via nucleophilic substitution or coupling reactions.

Sulfonamide Coupling : React 3-chloro-4-fluorobenzenesulfonyl chloride with the thiazole-piperidine intermediate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) .

  • Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (sulfonylation)Minimizes side reactions
SolventDMF or dichloromethaneEnhances solubility
CatalystPd(OAc)₂ (for coupling)Accelerates cross-coupling
Data derived from analogous sulfonamide syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole-piperidine moiety and sulfonamide linkage. Key shifts: ~7.5–8.5 ppm (aromatic protons), 3.5–4.5 ppm (piperidine-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected MW: ~413.85 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., piperidine ring puckering) using SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, ion channels). Key interactions:
  • Sulfonamide oxygen with catalytic lysine residues.
  • Thiazole nitrogen in π-π stacking with aromatic receptor pockets .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to assess how chloro/fluoro substituents influence electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish target-specific vs. cytotoxic effects.
  • Kinetic Analysis : Perform Surface Plasmon Resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and validate dose-response curves .
  • Table : Example Discrepancy Analysis
Assay TypeIC₅₀ (µM)Possible ArtifactResolution Method
Fluorescence0.5Compound autofluorescenceLC-MS quantification
Radioligand5.2Non-specific bindingCompetitive binding

Q. How is crystallographic data analyzed to resolve structural ambiguities in the piperidine-thiazole moiety?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates with R-factors (R₁ < 5%).
  • Validation : ORTEP-3 generates thermal ellipsoid plots to assess piperidine ring conformation .

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